5-((4-Ethoxyphenyl)(morpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
Description
Properties
IUPAC Name |
5-[(4-ethoxyphenyl)-morpholin-4-ylmethyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3S/c1-3-25-14-6-4-13(5-7-14)15(21-8-10-24-11-9-21)16-17(23)22-18(26-16)19-12(2)20-22/h4-7,15,23H,3,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQNMWHYCTWMIET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C2=C(N3C(=NC(=N3)C)S2)O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-((4-Ethoxyphenyl)(morpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic compound belonging to the class of thiazole derivatives. These compounds are well-known for their diverse biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : It has been shown to inhibit specific kinases involved in cancer cell proliferation.
- Antimicrobial Activity : The thiazole and triazole rings contribute to its ability to disrupt microbial cell membranes.
- Cell Cycle Regulation : The compound may induce apoptosis in cancer cells by modulating pathways related to cell cycle arrest.
Biological Activity Data
| Activity | Mechanism | Reference |
|---|---|---|
| Anticancer | Inhibits kinase activity | |
| Antimicrobial | Disrupts cell membrane integrity | |
| Apoptosis Induction | Modulates apoptosis-related pathways |
Case Study 1: Anticancer Properties
In a study examining the anticancer effects of this compound, researchers found that the compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was linked to the inhibition of the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of this compound. It demonstrated potent activity against both Gram-positive and Gram-negative bacteria. The study highlighted its potential as a lead compound for developing new antibiotics in an era of increasing antibiotic resistance.
Research Findings
Recent research has expanded on the biological activities of thiazole derivatives. The following findings are particularly relevant:
- Synergistic Effects : Combinations of this compound with other antimicrobial agents showed enhanced efficacy against resistant strains.
- Pharmacokinetics : Preliminary studies indicate favorable absorption and distribution characteristics in vivo, suggesting potential for therapeutic use.
Comparison with Similar Compounds
Thiazolo[3,2-b][1,2,4]triazole derivatives exhibit structural diversity based on substitutions at positions 2, 5, and 4. Below is a comparative analysis of the target compound with structurally and functionally related analogs:
Structural Comparison
Key Observations :
- The target compound’s 4-ethoxyphenyl group distinguishes it from analogs with halogenated (e.g., 2-fluorophenyl in ) or heterocyclic (e.g., thiophene in ) substituents. Ethoxy groups enhance lipophilicity compared to electron-withdrawing fluoro substituents.
- The morpholino moiety is shared with and , but its position and connectivity vary, influencing solubility and target interactions.
Key Observations :
- Yields for thiazolo-triazole derivatives typically range from 50–70% . The target compound’s synthesis would likely follow analogous methods, such as nucleophilic substitution for morpholino attachment.
- Melting points correlate with substituent polarity; morpholino-containing analogs (e.g., ) may exhibit lower melting points than halogenated derivatives (e.g., 2k, mp >250°C ).
Key Observations :
- The target compound’s 4-ethoxyphenyl and morpholino groups may synergize for CNS-targeted activity, akin to anticonvulsant derivatives in .
- Fluorophenyl analogs (e.g., 3c ) show selectivity in seizure models, suggesting substituent electronic effects critically modulate activity.
Q & A
Q. What are the key synthetic strategies for preparing thiazolo-triazole derivatives like 5-((4-Ethoxyphenyl)(morpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol?
- Methodological Answer : The synthesis typically involves multi-step heterocyclization. For example:
- Step 1 : Condensation of thiosemicarbazides with chloroacetic acid and aromatic aldehydes to form thiazolidinone intermediates (e.g., ).
- Step 2 : Thiol alkylation using phenacyl bromides or substituted benzyl halides to introduce aryl/heteroaryl groups ().
- Step 3 : Cyclization in phosphorus oxychloride (POCl₃) to form the triazole-thiadiazole/thiazolo-triazole core ().
- Optimization : Use of PEG-400 as a solvent and Bleaching Earth Clay as a catalyst improves yield in analogous syntheses ().
- Characterization : Confirm structure via ¹H NMR, IR, elemental analysis, and HPLC for purity ().
Q. How can researchers validate the structural integrity of this compound?
- Methodological Answer :
- Spectroscopy : ¹H NMR (e.g., aromatic protons at δ 6.8–7.5 ppm, morpholino protons at δ 3.5–3.7 ppm) and IR (C=O stretch ~1700 cm⁻¹, S-H stretch ~2550 cm⁻¹) ().
- Chromatography : HPLC with C18 columns (acetonitrile/water gradient) to assess purity >98% ().
- Elemental Analysis : Match calculated vs. observed C, H, N, S percentages (e.g., C: 55.2%, H: 5.8%, N: 16.3%) ().
Advanced Research Questions
Q. What experimental approaches can resolve contradictions in reported bioactivity data for similar triazole-thiazole hybrids?
- Methodological Answer :
- Standardized Assays : Use consistent fungal strains (e.g., Candida albicans ATCC 10231) and MIC protocols to compare antifungal activity ().
- Target Validation : Perform molecular docking against 14-α-demethylase lanosterol (PDB: 3LD6) to assess binding affinity variations due to substituents (e.g., morpholino vs. methoxy groups) ().
- Statistical Analysis : Apply ANOVA to evaluate inter-lab variability in IC₅₀ values ().
Q. How can researchers optimize reaction conditions to improve yield during morpholino group incorporation?
- Methodological Answer :
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. ethanol; DMF increases nucleophilicity of morpholine in SN2 reactions ().
- Catalysis : Add K₂CO₃ or Et₃N to deprotonate thiol intermediates, enhancing alkylation efficiency ().
- Temperature Control : Reflux at 80–90°C for 4–6 hours optimizes cyclization ().
Q. What strategies are effective for studying the structure-activity relationship (SAR) of the ethoxyphenyl and morpholino substituents?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with methoxy, chloro, or nitro groups at the 4-position of the phenyl ring ().
- Bioisosteric Replacement : Replace morpholino with piperazine or thiomorpholine to assess pharmacokinetic effects ().
- QSAR Modeling : Use Gaussian or MOE software to correlate electronic parameters (Hammett σ) with antifungal activity ().
Key Research Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
